

Application of 8-Demethyl Ivabradine in Drug Metabolism Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: 8-Demethyl Ivabradine

Cat. No.: B584899

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Introduction

Ivabradine is a heart rate-lowering agent primarily metabolized in the liver and intestines by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] The major active metabolite is N-desmethyl Ivabradine (S-18982), which is also metabolized by CYP3A4 and circulates at approximately 40% of the parent drug's concentration.[4][5][6] **8-Demethyl Ivabradine** is another known metabolite of Ivabradine.[7][8][9][10] While the pharmacological activity and metabolic profile of N-desmethyl Ivabradine are well-documented, detailed studies on **8-Demethyl Ivabradine** are less prevalent in publicly available literature.

These application notes provide a framework for utilizing **8-Demethyl Ivabradine** as a reference standard in drug metabolism studies. The protocols outlined below are based on established methodologies for Ivabradine and its major metabolites and can be adapted for the investigation of **8-Demethyl Ivabradine**'s metabolic fate and its potential role in drug-drug interactions.

Data Presentation

Table 1: Physicochemical Properties of Ivabradine and its Metabolites

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Ivabradine	C ₂₇ H ₃₆ N ₂ O ₅	468.59	155974-00-8
N-desmethyl Ivabradine	C ₂₆ H ₃₄ N ₂ O ₅	454.56	215935-23-2
8-Demethyl Ivabradine	C ₂₆ H ₃₄ N ₂ O ₅	454.56	304464-97-9

Table 2: Representative Pharmacokinetic Parameters of Ivabradine and N-desmethyl Ivabradine in Rats (Oral Administration)

Compound	t _{1/2} (h)	C _{max} (ng/mL)	AUC(0-t) (ng·h/mL)	AUC(0-∞) (ng·h/mL)
Ivabradine	2.12 ± 0.28	Data not consistently reported	Data not consistently reported	Data not consistently reported
N-desmethyl Ivabradine	3.41 ± 0.49	Data not consistently reported	Data not consistently reported	Data not consistently reported

Note: Specific C_{max} and AUC values can vary significantly depending on the study design. The provided t_{1/2} values are from a study in rats.[\[1\]](#)[\[11\]](#)

Experimental Protocols

In Vitro Metabolism of 8-Demethyl Ivabradine in Human Liver Microsomes

Objective: To determine the metabolic stability of **8-Demethyl Ivabradine** and identify its potential metabolites when incubated with human liver microsomes.

Materials:

- **8-Demethyl Ivabradine** (reference standard)
- Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- Acetonitrile (ACN) or other suitable organic solvent for quenching
- LC-MS/MS system

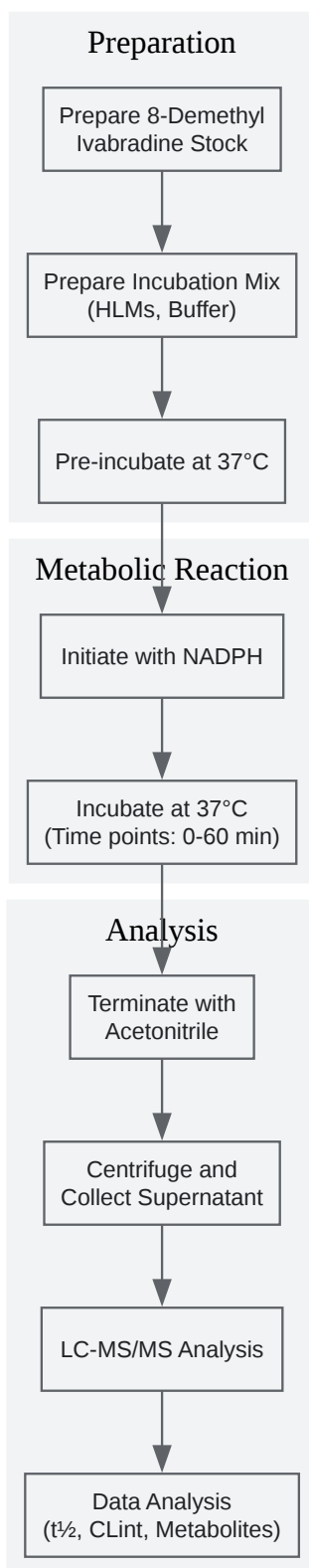
Protocol:

- Preparation of Incubation Mixture:
 - Prepare a stock solution of **8-Demethyl Ivabradine** in a suitable solvent (e.g., DMSO).
 - In a microcentrifuge tube, combine phosphate buffer, HLMs (final concentration typically 0.2-1.0 mg/mL), and the **8-Demethyl Ivabradine** stock solution (final concentration typically 1-10 μ M).
 - Pre-incubate the mixture at 37°C for 5 minutes.
- Initiation of Metabolic Reaction:
 - Initiate the reaction by adding the NADPH regenerating system.
 - Incubate at 37°C with gentle shaking.
- Time Point Sampling and Reaction Termination:
 - At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
 - Immediately terminate the reaction by adding a cold quenching solution (e.g., acetonitrile) to the aliquot.

- Sample Processing:
 - Vortex the samples and centrifuge to precipitate the microsomal proteins.
 - Transfer the supernatant to a new tube or a 96-well plate for analysis.
- LC-MS/MS Analysis:
 - Analyze the samples using a validated LC-MS/MS method to quantify the remaining **8-Demethyl Ivabradine** and identify potential metabolites.

Data Analysis:

- Calculate the percentage of **8-Demethyl Ivabradine** remaining at each time point.
- Determine the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}).
- Characterize the mass-to-charge ratio (m/z) of potential metabolites.



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Caption: Workflow for in vitro metabolism of **8-Demethyl Ivabradine**.

CYP3A4 Inhibition Assay using 8-Demethyl Ivabradine

Objective: To determine the potential of **8-Demethyl Ivabradine** to inhibit the activity of CYP3A4, a key enzyme in drug metabolism.

Materials:

- **8-Demethyl Ivabradine**
- Human Liver Microsomes (HLMs) or recombinant human CYP3A4
- A specific CYP3A4 probe substrate (e.g., midazolam or testosterone)
- NADPH regenerating system
- Phosphate buffer (pH 7.4)
- Positive control inhibitor (e.g., ketoconazole)
- LC-MS/MS system

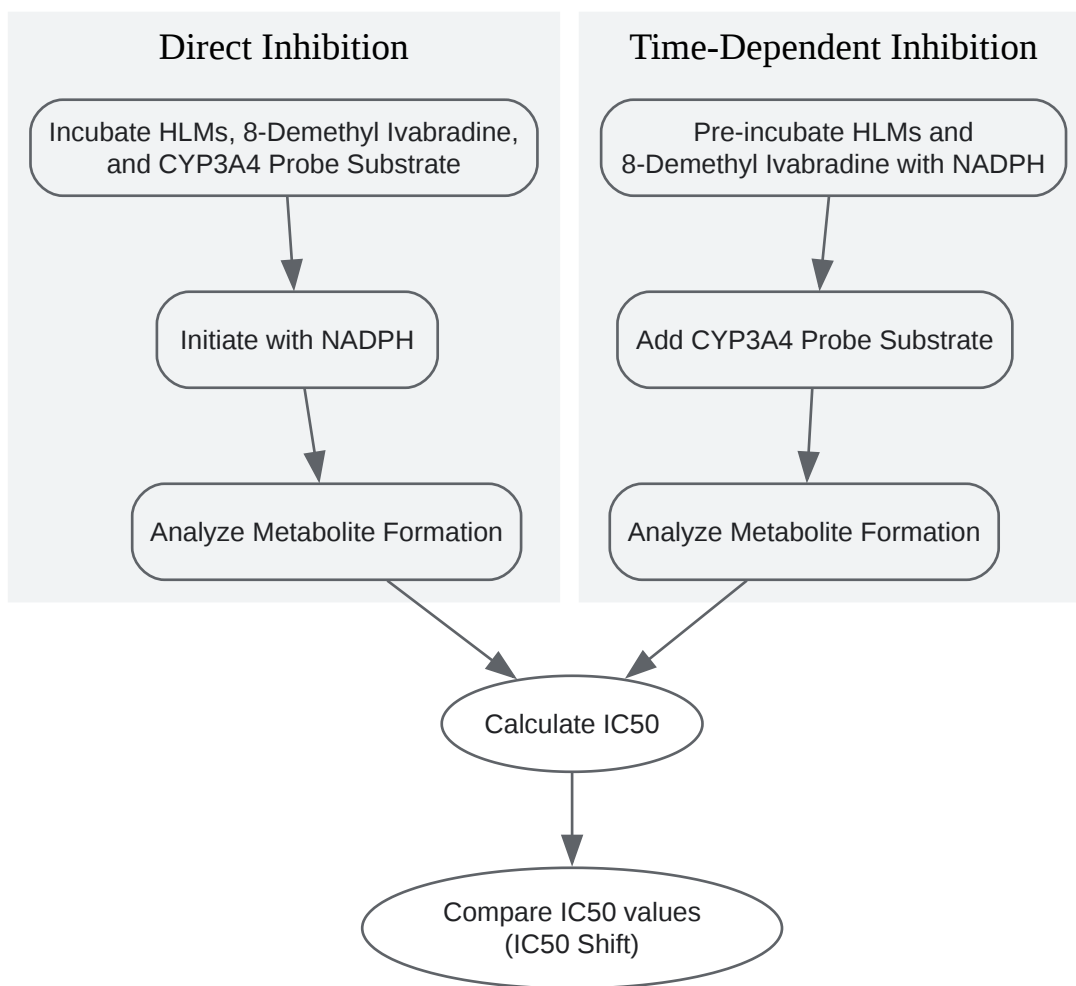
Protocol:

- IC50 Determination (Direct Inhibition):
 - Prepare a series of dilutions of **8-Demethyl Ivabradine**.
 - In separate tubes, combine HLMs, phosphate buffer, and each concentration of **8-Demethyl Ivabradine** or the positive control.
 - Add the CYP3A4 probe substrate.
 - Pre-incubate at 37°C for 5 minutes.
 - Initiate the reaction by adding the NADPH regenerating system.
 - Incubate for a predetermined time (within the linear range of metabolite formation).
 - Terminate the reaction with a quenching solution.

- Process the samples as described in the previous protocol.
- Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
- Time-Dependent Inhibition (IC₅₀ Shift Assay):
 - Perform two sets of incubations as described above.
 - In the first set, pre-incubate **8-Demethyl Ivabradine** with HLMs and the NADPH regenerating system for a defined period (e.g., 30 minutes) before adding the probe substrate.
 - In the second set (control), pre-incubate without the NADPH regenerating system.
 - After the pre-incubation, add the probe substrate and proceed with the reaction and analysis as for direct inhibition.

Data Analysis:

- Calculate the percentage of inhibition of the probe substrate's metabolism at each concentration of **8-Demethyl Ivabradine**.
- Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
- A significant shift in the IC₅₀ value in the time-dependent inhibition assay suggests that a metabolite of **8-Demethyl Ivabradine** may be a more potent inhibitor.



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Caption: Workflow for CYP3A4 inhibition assays.

Analytical Method for Quantification of 8-Demethyl Ivabradine

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of **8-Demethyl Ivabradine** in biological matrices (e.g., plasma, microsomal incubates).

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system

- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical LC-MS/MS Parameters (to be optimized):

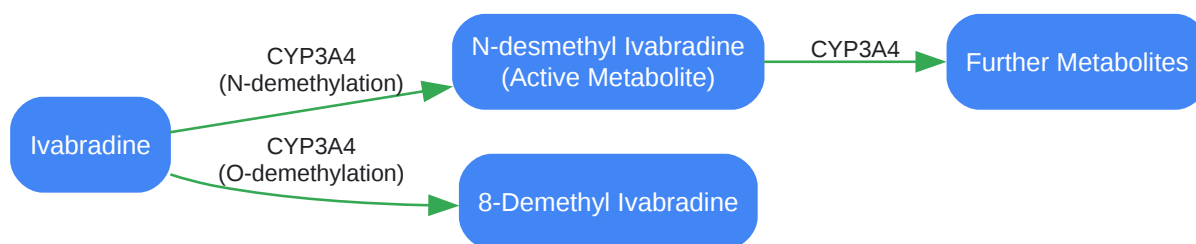
- Column: A reverse-phase C18 column is commonly used.
- Mobile Phase: A gradient of an aqueous solution (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Ionization Mode: Positive electrospray ionization (ESI+).
- MS/MS Transitions:
 - **8-Demethyl Ivabradine**: Precursor ion (m/z) → Product ion (m/z). Specific transitions need to be determined by direct infusion of the reference standard. For a related metabolite, N-desmethyl Ivabradine, a transition of m/z 455.2 → 262.2 has been reported. [\[1\]](#)
 - Internal Standard (IS): A structurally similar and stable isotope-labeled compound is ideal.

Method Validation (as per FDA/ICH guidelines):[\[12\]](#)

- Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix.
- Linearity: A calibration curve with a correlation coefficient (r^2) of ≥ 0.99 .
- Accuracy and Precision: Intra- and inter-day precision (%CV) should be within $\pm 15\%$ ($\pm 20\%$ for the Lower Limit of Quantification, LLOQ).
- Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
- Recovery: The efficiency of the extraction procedure.
- Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.

Signaling Pathway

The primary metabolic pathway of Ivabradine involves CYP3A4-mediated oxidation.[1][2][3] While the direct pathway to **8-Demethyl Ivabradine** is not as extensively detailed as N-demethylation, it would also be presumed to be mediated by CYP enzymes, primarily CYP3A4.



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Caption: Postulated metabolic pathway of Ivabradine.

Conclusion

While **8-Demethyl Ivabradine** is a known metabolite of Ivabradine, its specific role in the overall pharmacology and metabolism of the parent drug requires further investigation. The protocols provided here offer a starting point for researchers to characterize the metabolic properties of **8-Demethyl Ivabradine**. By utilizing it as a reference standard in well-designed in vitro and in vivo studies, a more complete understanding of Ivabradine's disposition can be achieved. This knowledge is crucial for predicting potential drug-drug interactions and ensuring the safe and effective use of Ivabradine in diverse patient populations.

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